5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The presence of the fluorine atom is particularly noteworthy as it can greatly influence the biological activity and metabolic stability of the molecule .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved using this method, which could be adapted to synthesize this compound . Additionally, fluorinated pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole, which suggests a pathway for introducing fluorine into the pyrazolopyridine core . Moreover, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was characterized by NMR, MS, FT-IR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) calculations can also be used to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-chloroethylpyrazolo[3,4-b]pyridines have been synthesized and further converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines by treating with primary amines . This demonstrates the reactivity of the pyrazolopyridine core and its potential for further functionalization. Additionally, selective N-alkylation and reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids have been used to synthesize novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. The spectral studies, including infrared and NMR spectroscopy, provide insights into the functional groups present and the purity of the synthesized compounds. The biological evaluation of these compounds, particularly as potential anticancer agents, indicates that some derivatives exhibit promising bioactivity at micromolar concentrations .
Scientific Research Applications
Anticancer Potential
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives have shown promising applications in anticancer research. A study reported the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with notable anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer. This highlights the potential of these compounds in developing new anticancer agents (Chavva et al., 2013).
Synthesis for Nucleosides
Another aspect of the application involves the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides. This process utilizes this compound as a starting point for the development of nucleoside analogs, which are significant in medicinal chemistry, particularly in antiviral and anticancer therapies (Iaroshenko et al., 2009).
Anti-Mycobacterial Activity
Recent research has also indicated the effectiveness of pyrazolo[3,4-b]pyridin-3-amine derivatives in treating Mycobacterium tuberculosis. These compounds demonstrated potent in vitro growth inhibition of M.tb, which is crucial in the fight against tuberculosis (Sutherland et al., 2022).
Versatile Synthesis Techniques
The compound's utility is further extended by various synthesis methods. For instance, a study detailed a one-pot, four-component reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, showcasing the compound's versatility and applicability in creating diverse chemical structures (Shaabani et al., 2009).
Antimicrobial and Antitumor Activities
Pyrazolo[3,4-b]pyridin-3-amine derivatives have also been synthesized for their antibacterial, antifungal, and antitumor activities. A study highlighted the synthesis of such derivatives with high antimicrobial and antitumor efficacy, illustrating the compound's potential in developing new therapeutics (El-Borai et al., 2012).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .
Mechanism of Action
Target of Action
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, also known as 3-AMINO-5-FLUORO-1H-PYRAZOLO[3,4-B]PYRIDINE, is a heterocyclic compound Similar compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various biological activities .
Mode of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been associated with various biological activities . These compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONWAPOQPJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648970 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1034667-22-5 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the described process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?
A1: Both papers [, ] focus on novel processes to synthesize this compound. The significance lies in achieving a high yield and purity of the compound. This is particularly important because it serves as a vital building block for synthesizing biologically active compounds, especially GSK-3 inhibitors or their derivatives. The described processes offer improved synthetic routes compared to previous methods, potentially leading to more efficient and cost-effective production of these important compounds.
Q2: Can you explain the key step highlighted in one of the research papers regarding the synthesis of this compound?
A2: One of the papers [] emphasizes a specific step involving selective dechlorination to produce this compound. This implies that the starting material likely possesses a chlorine atom that is strategically removed under specific “des-chlorination conditions." This selective removal is crucial for obtaining the desired final product and highlights the importance of controlled reaction conditions in organic synthesis.
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